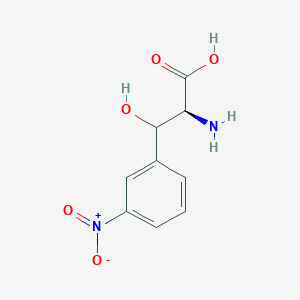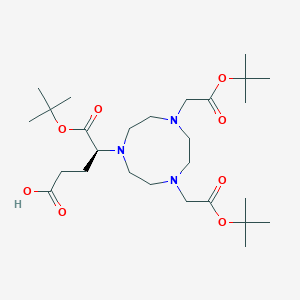
3-(2,2-二甲氧基乙基)哌啶
描述
3-(2,2-Dimethoxyethyl)piperidine is a useful research compound. Its molecular formula is C9H19NO2 and its molecular weight is 173.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2,2-Dimethoxyethyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,2-Dimethoxyethyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
哌啶衍生物因其作为阿片受体拮抗剂的潜力而被探索。例如,Zimmerman 等人(1994 年)研究了一系列 N-取代-反式-3,4-二甲基-4-(3-羟基苯基)哌啶,发现了具有选择性阿片受体拮抗特性的化合物,适用于胃肠道运动障碍的临床研究 (Zimmerman 等人,1994 年).
哌啶衍生物由于其刚性结构而在药物化学中具有重要意义。Smaliy 等人(2011 年)提出了一种合成 3-(吡咯烷-1-基)哌啶的新方法,该化合物在药物化学中具有重要意义,使用比以前已知方法更简单的工艺 (Smaliy 等人,2011 年).
在 Le Bourdonnec 等人(2006 年)的一项研究中,探索了 N-苯乙基反式-3,4-二甲基-4-(3-羟基苯基)哌啶衍生物的生物活性构象,它们是 mu 阿片受体拮抗剂。这项研究有助于理解 mu 识别的分子决定因素以及阿片受体拮抗剂中的构效关系 (Le Bourdonnec 等人,2006 年).
Hayashi 等人(1998 年)开发了乙基 N-[3-(2-氟-4-(噻唑烷-3-基(亚氨基)甲基)苯甲酰)氨基-2, 2-二甲基戊酰基]哌啶-4-乙酸酯,一种有效且口服活性强的纤维蛋白原受体拮抗剂。该化合物显示出显着的人类血小板聚集抑制活性以及抗血栓治疗的潜力 (Hayashi 等人,1998 年).
属性
IUPAC Name |
3-(2,2-dimethoxyethyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-11-9(12-2)6-8-4-3-5-10-7-8/h8-10H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCWETXPKXSRFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1CCCNC1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-Dimethoxyethyl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Amino-4-[(2-methylpropan-2-yl)oxy]-3-(4-nitrophenyl)-4-oxobutanoic acid](/img/structure/B8068159.png)






![2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid dihydrochloride](/img/structure/B8068220.png)



